molecular formula C14H19NO B1596115 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine CAS No. 26939-22-0

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine

Cat. No. B1596115
CAS RN: 26939-22-0
M. Wt: 217.31 g/mol
InChI Key: KDQDSZHGNOYQGK-UHFFFAOYSA-N
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Description

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known by its chemical formula C17H21NO, and it belongs to the oxazine family of compounds. In

Scientific Research Applications

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and diabetes. It also has antitumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine in lab experiments is its ease of synthesis and purification. It is also stable and can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine. One of the primary directions is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Researchers are also exploring its potential as a new antimicrobial agent. Additionally, there is a growing interest in studying the mechanism of action of this compound to better understand its effects on the human body.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its ease of synthesis, stability, and unique properties make it a valuable tool in drug development and other research fields. As researchers continue to explore its potential, we can expect to see new breakthroughs in the treatment of various diseases and a better understanding of its effects on the human body.

properties

IUPAC Name

2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-10-14(2,3)15-13(16-11)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQDSZHGNOYQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)CC2=CC=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187231
Record name 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26939-22-0
Record name 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26939-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160536
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
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2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
Reactant of Route 3
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
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2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
Reactant of Route 5
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
Reactant of Route 6
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine

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